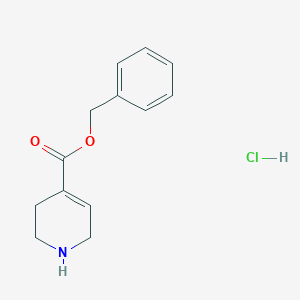

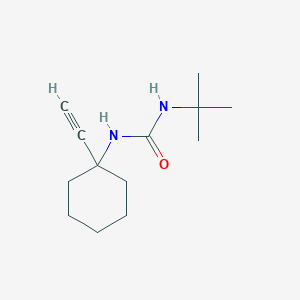

Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

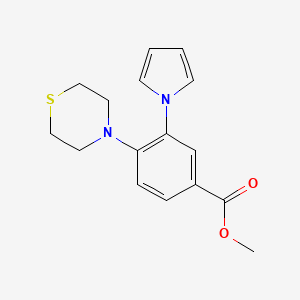

“Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2580214-06-6 . It has a molecular weight of 253.73 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride” is1S/C13H15NO2.ClH/c15-13 (12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model . Physical And Chemical Properties Analysis

“Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 253.73 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis of Tetrahydropyridines : Tetrahydropyridine derivatives, including those structurally related to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate, have been synthesized through various chemical transformations such as the Morita–Baylis–Hillman reaction. These compounds exhibit interesting biological activities, prompting research into their efficient synthesis and structural characterization (Kim et al., 2016).

Crystal Structure Analysis : The crystal structure of compounds structurally similar to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate has been extensively studied. For instance, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved using single-crystal X-ray diffraction, revealing details about the molecular conformation and interactions within the crystal lattice (Sambyal et al., 2011).

Photocarboxylation and Catalysis

Photocarboxylation of Benzylic C–H Bonds : Research has been conducted on the photocarboxylation of benzylic C–H bonds with CO2, a reaction relevant to compounds like Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate. This process offers a metal-free approach to convert benzylic C–H bonds into carboxylic acids, highlighting the compound's potential in synthetic organic chemistry (Meng et al., 2019).

Catalytic Activity in Synthesis : Tetrahydropyridine derivatives have been utilized in catalytic processes. For example, the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, relevant to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate, has been studied for the formation of various heterocyclic compounds. This research highlights the compound's role in facilitating important chemical transformations (Zhang et al., 2006).

Coordination Polymers and Metal-Organic Frameworks

Synthesis of Coordination Polymers : Derivatives of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate have been used in the synthesis of lanthanide-based coordination polymers. These compounds exhibit intriguing photophysical properties, making them of interest in material science and luminescence studies (Sivakumar et al., 2011).

Metal-Organic Frameworks (MOFs) : Research has also explored the use of carboxylate ligands related to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate in the construction of MOFs. These studies focus on understanding the stability and porosity of MOFs for potential applications in gas storage, catalysis, and separation technologies (Sun et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYBAKCCQNNNIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2646288.png)

![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)